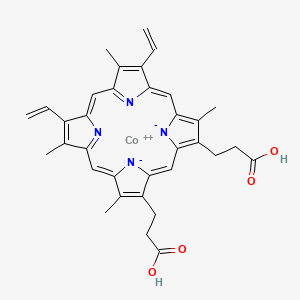![molecular formula C25H21N5O6 B10772193 2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid](/img/structure/B10772193.png)
2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 11, identified by the PubMed ID 16413183, is a synthetic organic molecule known for its inhibitory effects on plasma kallikrein (KLKB1). This compound has shown promising pharmacokinetics in animal models and is being explored for potential therapeutic applications in inflammatory and coagulation disorders .
Preparation Methods
The synthesis of Compound 11 involves a multi-step process that includes the formation of a benzimidazole core, followed by the introduction of various functional groups to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product .
Chemical Reactions Analysis
Compound 11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 11 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of benzimidazole derivatives.
Biology: It is used to investigate the role of plasma kallikrein in various biological processes, including inflammation and coagulation.
Medicine: It is being explored as a potential therapeutic agent for treating inflammatory and coagulation disorders.
Industry: It may have applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Compound 11 exerts its effects by inhibiting plasma kallikrein, an enzyme involved in the regulation of blood coagulation and inflammation. The inhibition of plasma kallikrein reduces the production of bradykinin, a peptide that causes blood vessels to dilate and become more permeable. This leads to a decrease in inflammation and coagulation, making Compound 11 a potential therapeutic agent for related disorders .
Comparison with Similar Compounds
Compound 11 is unique in its specific inhibition of plasma kallikrein. Similar compounds include other benzimidazole derivatives and inhibitors of serine proteases. Compound 11 stands out due to its favorable pharmacokinetics and potential therapeutic applications .
Similar compounds include:
- Benzimidazole derivatives
- Serine protease inhibitors
- Other plasma kallikrein inhibitors
Properties
Molecular Formula |
C25H21N5O6 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(3-carbamoylphenyl)-4-hydroxyphenyl]butanedioic acid |
InChI |
InChI=1S/C25H21N5O6/c26-22(27)12-4-5-18-19(9-12)30-24(29-18)17-8-14(16(25(35)36)10-20(31)32)7-15(21(17)33)11-2-1-3-13(6-11)23(28)34/h1-9,16,33H,10H2,(H3,26,27)(H2,28,34)(H,29,30)(H,31,32)(H,35,36) |
InChI Key |
CBYXBTCUKCVBGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C(=CC(=C2)C(CC(=O)O)C(=O)O)C3=NC4=C(N3)C=C(C=C4)C(=N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium; 7-[7-biphenyl-4-ylmethyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10772121.png)
![N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B10772128.png)
![N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10772132.png)
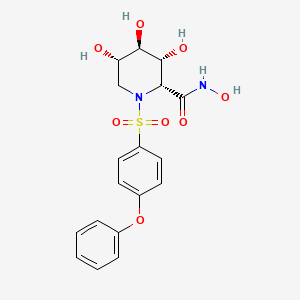
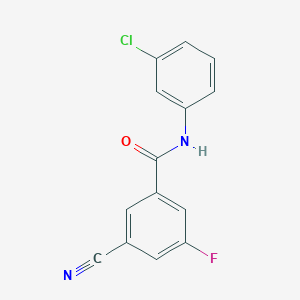
![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)
![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772168.png)
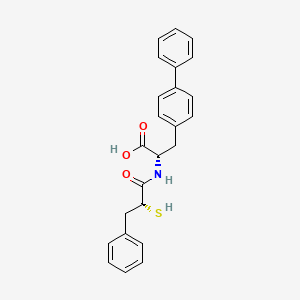
![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)

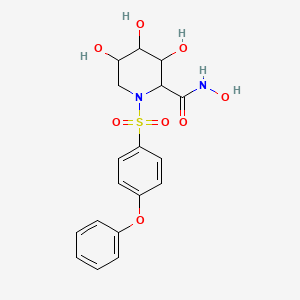
![(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772211.png)
